N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride
Overview
Description
N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that acts as a potent hallucinogenic drug. It is a member of the NBOMe family of compounds, which are known for their high affinity for the 5-HT2A receptor.
Mechanism of Action
N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It is believed that the hallucinogenic effects of the drug are due to its ability to activate this receptor, which in turn leads to altered sensory perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride are not fully understood. However, studies have shown that the drug can cause changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time, and feelings of euphoria.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride in lab experiments include its potency, selectivity for the 5-HT2A receptor, and its ability to induce hallucinations. However, the limitations of using the drug include its potential toxicity and the lack of knowledge regarding its long-term effects.
Future Directions
Future research on N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride should focus on further understanding its mechanism of action and its potential therapeutic applications. Additionally, studies should be conducted to determine the potential long-term effects of the drug and its toxicity. Finally, research should focus on developing safer and more effective drugs that can target the 5-HT2A receptor for therapeutic purposes.
Scientific Research Applications
N-benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has also been studied for its potential use in neuroscience research to better understand the mechanisms underlying hallucinogenic drugs.
properties
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-1-phenylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2.ClH/c1-3-9-19(10-4-1)15-24-16-21-18-25(17-20-11-5-2-6-12-20)23-14-8-7-13-22(21)23;/h1-14,18,24H,15-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGJYUKHYARMPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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